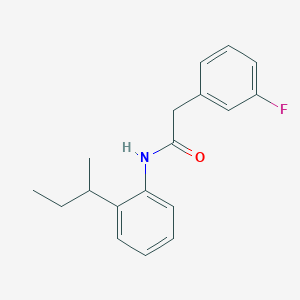![molecular formula C18H16Cl2N6O2S B258632 7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B258632.png)
7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactionsCommon reagents used in these steps include alkylating agents, chlorinating agents, and sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing imidazole moiety.
Reduction: This reaction can affect the purine core or the benzyl group.
Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzyl ring .
Scientific Research Applications
7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, affecting their activity. The purine core may interact with nucleic acids, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the imidazole moiety.
7-(3,4-dichlorobenzyl)-1,3-dimethyl-8-[(1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione: Similar structure but different substitution pattern on the imidazole ring
Uniqueness
The presence of both the imidazole and purine moieties in 7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE makes it unique. This combination allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C18H16Cl2N6O2S |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-(1-methylimidazol-2-yl)sulfanylpurine-2,6-dione |
InChI |
InChI=1S/C18H16Cl2N6O2S/c1-23-7-6-21-16(23)29-17-22-14-13(15(27)25(3)18(28)24(14)2)26(17)9-10-4-5-11(19)12(20)8-10/h4-8H,9H2,1-3H3 |
InChI Key |
YQFOWRYXKWZYBG-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1SC2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CN1C=CN=C1SC2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B258554.png)
![(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B258561.png)
![2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B258565.png)

![2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B258568.png)

![7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine](/img/structure/B258570.png)
![methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B258572.png)




![[5-Nitro-2-(1-piperidinyl)phenyl]acetic acid](/img/structure/B258583.png)
